methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Oriented Synthesis : A study details a novel synthesis method for producing 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, an essential intermediate for various drugs. The process emphasizes the stereoselective approach, easy work-up, and good overall yield, showcasing the compound's significance in synthetic chemistry (Da’an Liu et al., 2015).
Antimicrobial Agent Synthesis : A study introduces new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents. These compounds exhibited significant antimicrobial and moderate to good antioxidant activities. Their structure and characteristics were thoroughly analyzed, indicating the compound's relevance in medicinal chemistry (Manjunatha Bhat et al., 2016).
Complex Formation and Catalytic Applications : Research has shown that the methyl 1H-1,2,3-triazole-4-carboxylate, when used with a strong electron-withdrawing group, can act as a ligand for gold(I) cations. This complex exhibited high efficiency in catalyzing allene synthesis and alkyne hydration, highlighting its role in catalytic processes (Wenkang Hu et al., 2019).
Luminescence and Decarboxylation Studies : Investigations into the luminescence of Cd(II), Zn(II) complexes with 1,2,3-triazole derivatives revealed an interesting in situ decarboxylic reaction. This study not only provided structural data but also discussed the mechanisms, showing the compound's utility in material sciences (Hong Zhao et al., 2014).
N-Acetylated Derivatives : Synthesis and study of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate revealed interesting spectroscopic and structural characteristics. These compounds were studied using various techniques, indicating their importance in pharmaceutical chemistry (Anetta Dzygiel et al., 2004).
Properties
IUPAC Name |
methyl 1-[(4-ethylphenyl)methyl]-5-methyltriazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-11-5-7-12(8-6-11)9-17-10(2)13(15-16-17)14(18)19-3/h5-8H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVJLUDBRPIKSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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